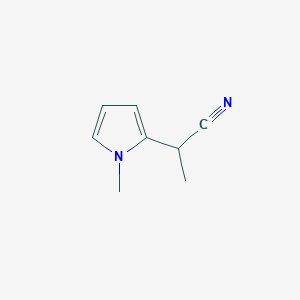

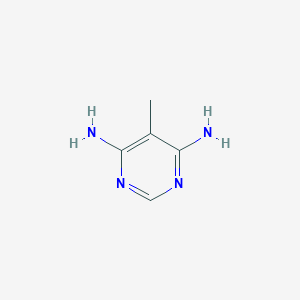

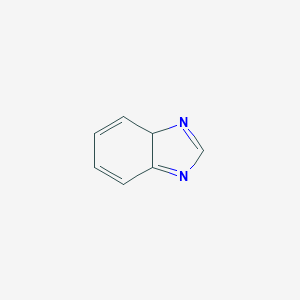

5-Metilpirimidina-4,6-diamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CLI-095, also known as resatorvid or TAK-242, is a small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It is a cyclohexene derivative that specifically suppresses TLR4 signaling, which is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). The activation of TLR4 mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .

Aplicaciones Científicas De Investigación

CLI-095 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study TLR4 signaling pathways and their modulation.

Biology: Employed in cellular assays to investigate the role of TLR4 in immune responses.

Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents.

Safety and Hazards

The safety information for 5-Methylpyrimidine-4,6-diamine indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye irritation . It is suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects .

Direcciones Futuras

Mecanismo De Acción

CLI-095 exerts its effects by specifically inhibiting TLR4 signaling. It attaches to cysteine 747 in the intracellular domain of TLR4, blocking both MyD88-dependent and TRIF-dependent pathways stimulated by LPS. This inhibition prevents the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines and chemokines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: CLI-095 is synthesized through a series of chemical reactions involving cyclohexene derivatives. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it involves the incorporation of various functional groups to achieve the desired molecular structure .

Industrial Production Methods: The industrial production of CLI-095 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced in a solid form and shipped at room temperature. Upon receipt, it is stored at -20°C to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions: CLI-095 undergoes various chemical reactions, including:

Oxidation: CLI-095 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert CLI-095 to its reduced forms.

Substitution: CLI-095 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Comparación Con Compuestos Similares

CLI-095 is unique in its specific inhibition of TLR4 signaling. Similar compounds include:

Eritoran: Another TLR4 antagonist that inhibits LPS-induced signaling.

LPS-RS: A synthetic lipid A analog that acts as a TLR4 antagonist.

TAK-242: Another name for CLI-095, highlighting its unique structure and mechanism of action.

CLI-095 stands out due to its high specificity and potency in inhibiting TLR4 signaling, making it a valuable tool in scientific research and potential therapeutic applications .

Propiedades

IUPAC Name |

5-methylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H4,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIKBFQTZBUUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B65806.png)

![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)

![2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B65813.png)

![Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)](/img/structure/B65816.png)

![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B65823.png)